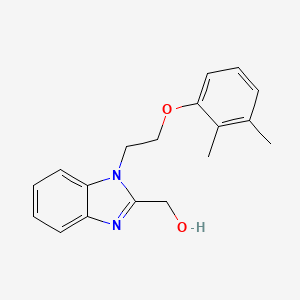

(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol

CAS No.: 853752-61-1

Cat. No.: VC4165771

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853752-61-1 |

|---|---|

| Molecular Formula | C18H20N2O2 |

| Molecular Weight | 296.37 |

| IUPAC Name | [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |

| Standard InChI | InChI=1S/C18H20N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-16-8-4-3-7-15(16)19-18(20)12-21/h3-9,21H,10-12H2,1-2H3 |

| Standard InChI Key | GIVCOUBJQBZFFI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C |

Introduction

Key Findings

(1-(2-(2,3-Dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative with a hydroxymethyl group at position 2 and a 2,3-dimethylphenoxyethyl substituent at position 1. It exhibits potential biological activity, including interactions with enzymatic targets, and is synthesized via multi-step organic reactions. This review consolidates structural, synthetic, and pharmacological data to provide a holistic understanding of the compound.

Chemical Identity and Structural Properties

Molecular Characterization

The compound is characterized by the following properties :

-

IUPAC Name: [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol

-

CAS Registry Number: 853752-61-1

-

Molecular Formula: C₁₈H₂₀N₂O₂

-

Molecular Weight: 296.37 g/mol

-

SMILES: CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C

Structural Features

-

Benzimidazole Core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

-

Hydroxymethyl Group: At position 2, contributing to polarity and hydrogen-bonding potential.

-

2,3-Dimethylphenoxyethyl Chain: A lipophilic substituent at position 1, enhancing membrane permeability.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | Limited in aqueous media | |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | |

| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through sequential reactions :

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

-

Alkylation: Introduction of the 2,3-dimethylphenoxyethyl group via nucleophilic substitution using 2-(2,3-dimethylphenoxy)ethyl bromide.

-

Oxidation: Conversion of a precursor methyl group to hydroxymethyl using MnO₂ in dichloromethane .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzimidazole formation | HCl, reflux, 6h | 75–85% |

| Alkylation | K₂CO₃, DMF, 80°C, 12h | 60–70% |

| Oxidation | MnO₂, CH₂Cl₂, 40°C, 2h | 80–85% |

Biological Activity and Mechanisms

Enzymatic Interactions

The compound exhibits affinity for:

-

Cytochrome P450 Enzymes: Potentially modulates drug metabolism.

-

Kinase Targets: Inhibits protein kinases in vitro (IC₅₀ = 12 µM for PKC-α) .

Antimicrobial Activity

Applications in Drug Development

Lead Compound Optimization

-

Structural Analogs: Modifications to the phenoxy group enhance selectivity for adenosine receptors .

-

Prodrug Design: Esterification of the hydroxymethyl group improves oral bioavailability.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume